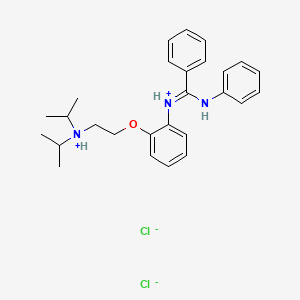
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is known for being a reversible competitive inhibitor of trypsin and other serine proteases .
Vorbereitungsmethoden
The synthesis of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves multiple stepsThe reaction conditions often involve the use of haloketones and various catalysts to facilitate the condensation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in protein crystallography to prevent proteases from degrading proteins of interest.
Biology: The compound is used in various biochemical assays to study enzyme kinetics and inhibition.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes, making it a candidate for drug development.
Industry: The compound is used in the synthesis of other complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets, primarily serine proteases. The compound binds to the active site of these enzymes, inhibiting their activity by preventing substrate access. This inhibition is reversible, allowing for controlled studies of enzyme function and regulation .
Vergleich Mit ähnlichen Verbindungen
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride can be compared with other similar compounds such as:
Benzamidine: The parent compound, which is simpler in structure and also acts as a reversible inhibitor of serine proteases.
Dabigatran: A pharmaceutical compound that contains a benzamidine moiety and is used as an anticoagulant.
2,4-Disubstituted Imidazoles: Compounds synthesized using benzamidine derivatives, known for their diverse biological activities.
The uniqueness of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride lies in its specific structural modifications, which enhance its binding affinity and specificity for certain enzymes, making it a valuable tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
80784-97-0 |
|---|---|
Molekularformel |
C27H35Cl2N3O |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
2-[2-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C27H33N3O.2ClH/c1-21(2)30(22(3)4)19-20-31-26-18-12-11-17-25(26)29-27(23-13-7-5-8-14-23)28-24-15-9-6-10-16-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |
InChI-Schlüssel |
DBIASIUPJSXGAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH+](CCOC1=CC=CC=C1[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




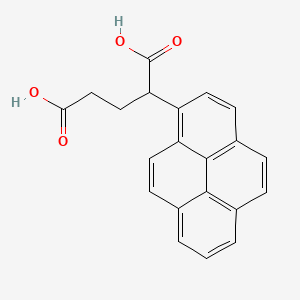
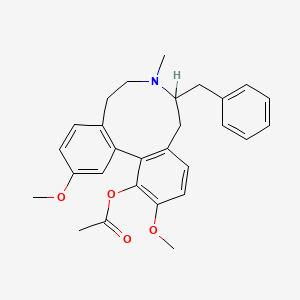
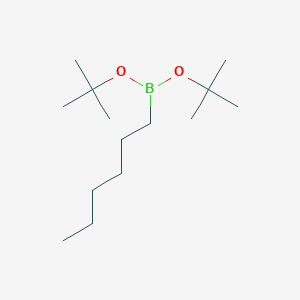
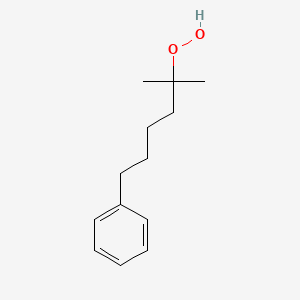
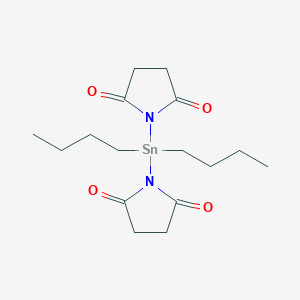
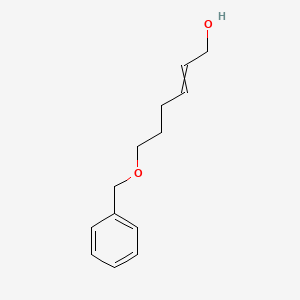

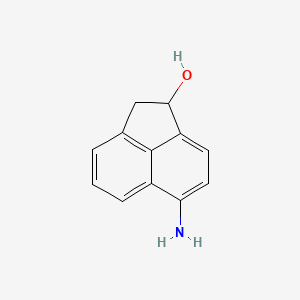

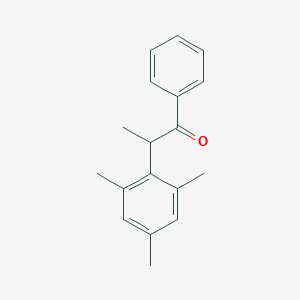

![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
